oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine
Description
Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine is a complex organic compound that combines the properties of oxalic acid, piperidine, and benzimidazole
Properties
CAS No. |
875923-46-9 |
|---|---|
Molecular Formula |
C19H26N4O8 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H22N4.2C2H2O4/c1-4-10-19(11-5-1)12-6-9-16-15-17-13-7-2-3-8-14(13)18-15;2*3-1(4)2(5)6/h2-3,7-8H,1,4-6,9-12H2,(H2,16,17,18);2*(H,3,4)(H,5,6) |
InChI Key |
HKOGNBBTJTZZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, nickel
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperine and evodiamine, which have various biological activities.
Benzimidazole Derivatives: Compounds containing the benzimidazole moiety, such as albendazole and mebendazole, which are used as antiparasitic agents.
Uniqueness
Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine is unique due to its combination of oxalic acid, piperidine, and benzimidazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
